molecular formula C19H13FN2O3 B5271625 4-FLUORO-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}BENZAMIDE

4-FLUORO-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}BENZAMIDE

Cat. No.: B5271625
M. Wt: 336.3 g/mol
InChI Key: NWHDXRGJIYUWFL-UHFFFAOYSA-N
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Description

4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a biphenyl structure, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of 4-fluorobiphenyl to introduce the nitro group, followed by the coupling of the nitro-substituted biphenyl with benzoyl chloride under appropriate conditions to form the benzamide derivative. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The biphenyl structure allows for further functionalization through Suzuki-Miyaura or Heck coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products

    Reduction: 4-AMINO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

    Coupling: Extended biphenyl derivatives with additional functional groups

Scientific Research Applications

4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins, affecting its overall activity and potency.

Comparison with Similar Compounds

4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE can be compared with other biphenyl derivatives such as:

    4-FLUORO-4’-NITRO-1,1’-BIPHENYL: Lacks the benzamide moiety, resulting in different chemical properties and applications.

    4-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE:

    4-AMINO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE: Reduction of the nitro group to an amino group changes the compound’s biological activity and interactions.

These comparisons highlight the unique aspects of 4-FLUORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE, particularly its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[4-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3/c20-16-7-1-15(2-8-16)19(23)21-17-9-3-13(4-10-17)14-5-11-18(12-6-14)22(24)25/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHDXRGJIYUWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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